2-(Aminomethyl)oxazolo[4,5-c]quinoline
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Overview
Description
2-(Aminomethyl)oxazolo[4,5-c]quinoline is a heterocyclic compound with the molecular formula C11H9N3O. It features an oxazole ring fused to a quinoline structure, with an aminomethyl group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)oxazolo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminomethylquinoline with glyoxal in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the quinoline moiety.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Aminomethyl)oxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-f]quinoxalines: These compounds have a similar structure but differ in the position of the nitrogen atoms.
Oxazolo[4,5-h]quinolines: These analogues lack one nitrogen atom compared to oxazolo[4,5-c]quinoline.
Uniqueness
2-(Aminomethyl)oxazolo[4,5-c]quinoline is unique due to its specific arrangement of the oxazole and quinoline rings, which imparts distinct chemical and biological properties. Its aminomethyl group also provides a site for further functionalization, enhancing its versatility in various applications .
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]quinolin-2-ylmethanamine |
InChI |
InChI=1S/C11H9N3O/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10/h1-4,6H,5,12H2 |
InChI Key |
HVWPXGBGWAHIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)CN |
Origin of Product |
United States |
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